N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide -

N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide

Catalog Number: EVT-5070910
CAS Number:
Molecular Formula: C17H19FN2O2
Molecular Weight: 302.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

    Drug discovery: Compounds containing similar structural motifs have been investigated for potential applications as anticancer agents [, , , , ], antioxidant agents [, ], anti-inflammatory agents [], analgesics [, ], antipsychotics [, ], and imaging agents in positron emission tomography (PET) [].

    Material Science: Compounds with comparable structures have been explored for their potential as hole transport materials (HTM) in perovskite solar cells [].

4-(2-Fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one

Compound Description: This compound was synthesized and characterized for its potential as a therapeutic agent for Alzheimer's and diabetic diseases. [] In vitro studies revealed moderate inhibitory activity against acetylcholinesterase and α-glucosidase, enzymes implicated in these diseases. []

N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: FNA is a potent histone deacetylase 3 (HDAC3) inhibitor, demonstrating selectivity for class I HDAC isoforms. [] It exhibits significant antiproliferative activity against HepG2 liver cancer cells and inhibits tumor growth in vivo. [] Notably, FNA enhances the anticancer activity of taxol and camptothecin in combination therapy. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective class I HDAC inhibitor, demonstrating promising anticancer activity. [] In vitro, it effectively inhibits HDAC isoforms and induces apoptosis and G1 cell cycle arrest in human myelodysplastic syndrome cells. [] In vivo, it displays substantial antitumor activity in xenograft models, particularly in mice with intact immune systems, suggesting potential immunomodulatory effects. []

2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide

Compound Description: This compound is a pigment (P.Y.74) commonly used in the paint industry. [] Quantum chemical calculations determined its most stable structure to be the trans-trans configuration. []

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739)

Compound Description: NTRC-739 is a selective antagonist of the neurotensin receptor type 2 (NTS2). [] It was identified during a search for novel nonpeptide compounds with NTS2 selectivity, aiming to develop analgesics. []

2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid (NTRC-844)

Compound Description: NTRC-844 is a high-affinity, selective antagonist for NTS2, demonstrating in vivo activity in pain models. [] Its discovery highlighted a discrepancy between in vitro calcium mobilization assays and in vivo analgesic effects mediated by NTS2. []

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This compound displayed notable anticancer activity in vitro against human glioblastoma (U-87) and, to a lesser extent, triple-negative breast cancer (MDA-MB-231) cells. [] It was among a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives evaluated for their anticancer and antioxidant properties. []

Relevance: Sharing a 4-fluorophenyl and a 4-methoxyphenyl moiety with N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide, this compound diverges in its core structure. [] It features a 1,2,4-triazole ring system connected to a thioethanone group and lacks the butanamide core of the main compound. []

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Compound Description: The crystal structure of this compound reveals a conformation largely influenced by intramolecular hydrogen bonding and the dihedral angles between its aromatic rings. []

2-(ethylamino)-2-(2-fluorophenyl) cyclohexan-1-one (2-FXE)

Compound Description: 2-FXE is a ketamine analog belonging to a group of new psychoactive substances. [] Its primary metabolic pathways in human liver microsomes are N-dealkylation and hydroxylation, producing metabolites potentially useful as markers for monitoring consumption. []

Relevance: While sharing a 2-fluorophenyl group with N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide, 2-FXE significantly differs in its structure. [] It features a cyclohexanone core with an ethylamino substituent, distinguishing it from the butanamide core and the 2-methoxyphenyl group of the main compound. []

2-(methylamino)-2-(o-tolyl) cyclohexan-1-one (2-MDCK)

Compound Description: 2-MDCK, another ketamine analog and new psychoactive substance, undergoes N-dealkylation and hydroxylation as its primary metabolic reactions in human liver microsomes. []

Relevance: This compound, while lacking the 2-fluorophenyl group, shares a cyclohexanone core with 2-FXE. [] It differs from N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide with its methylamino and o-tolyl substituents on the cyclohexanone ring, contrasting with the butanamide core and 2-methoxyphenyl group of the main compound. []

2-(ethylamino)-2-(m-tolyl) cyclohexan-1-one (3-DMXE)

Compound Description: 3-DMXE, a ketamine analog, undergoes N-dealkylation and hydroxylation as primary metabolic pathways in human liver microsomes, similar to other ketamine analogs. []

Relevance: Similar to 2-MDCK, 3-DMXE shares a cyclohexanone core but differs in the position of the methyl group on its tolyl substituent. [] It lacks the 2-fluorophenyl and 2-methoxyphenyl groups present in N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide, further distinguishing it from the main compound. []

2-(ethylamino)-2-(o-tolyl) cyclohexan-1-one (2-DMXE)

Compound Description: 2-DMXE, a ketamine analog, is primarily metabolized via N-dealkylation and hydroxylation in human liver microsomes, producing metabolites that could serve as consumption markers. []

Relevance: This compound closely resembles 3-DMXE, sharing a cyclohexanone core and an ethylamino substituent. [] The key difference lies in the position of the methyl group on the tolyl substituent. [] Like the other ketamine analogs, it lacks the 2-fluorophenyl and 2-methoxyphenyl groups present in N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide. []

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

Compound Description: BMS-777607 is a potent and selective Met kinase inhibitor, demonstrating complete tumor stasis in a human gastric carcinoma xenograft model upon oral administration. [] Its development involved optimizing the pyridine and pyridone rings for enhanced enzyme potency and aqueous solubility. []

Compound Description: This series of compounds represents a class of selective and orally efficacious inhibitors of the Met kinase superfamily, with potential anticancer applications. []

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Compound Description: This compound, synthesized via a Schiff base reduction, serves as a valuable starting material in synthesizing diverse compounds, including azo dyes and dithiocarbamates. []

Properties

Product Name

N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide

IUPAC Name

N-(2-fluorophenyl)-2-(2-methoxyanilino)butanamide

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

InChI

InChI=1S/C17H19FN2O2/c1-3-13(19-15-10-6-7-11-16(15)22-2)17(21)20-14-9-5-4-8-12(14)18/h4-11,13,19H,3H2,1-2H3,(H,20,21)

InChI Key

ZQKNONXIQXSLAC-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC=C1F)NC2=CC=CC=C2OC

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1F)NC2=CC=CC=C2OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.